METHYL 2-({[5-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYL](PHENYL)METHYL}AMINO)ACETATE
Overview
Description
METHYL 2-({5-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({5-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzamido intermediate: This involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine under conditions that promote amide bond formation.
Coupling with the phenylmethyl group: The intermediate is then coupled with a phenylmethyl group using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({5-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
METHYL 2-({5-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in oncology and neurology.
Materials Science: Its unique aromatic structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of METHYL 2-({5-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and functional groups allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2-AMINOPHENYL)ACETATE: Similar in structure but lacks the trimethoxybenzamido group, resulting in different biological activity.
BENZAMIDO DERIVATIVES: Compounds with similar benzamido groups but different substituents on the aromatic rings, leading to variations in their chemical and biological properties.
Uniqueness
METHYL 2-({5-METHYL-2-(3,4,5-TRIMETHOXYBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[[[5-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-phenylmethyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-17-11-12-21(29-27(31)19-14-22(32-2)26(35-5)23(15-19)33-3)20(13-17)25(28-16-24(30)34-4)18-9-7-6-8-10-18/h6-15,25,28H,16H2,1-5H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHAPPIEQCECJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(C3=CC=CC=C3)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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